GPR35 Binding Affinity: 125-Fold Improvement Over Reference Agonist
1-(2-Bromobenzoyl)-4-phenylpiperazine exhibits a competitive binding affinity (Ki) of 10 nM for the human GPR35 receptor expressed in CHO-K1 cells [1]. This represents a 125-fold increase in affinity compared to the GPR35 agonist 'GPR35 agonist 3', which has a reported Ki of 1,255 nM (1.255 μM) in a similar competitive binding assay [2]. The ortho-bromo substituent is a key pharmacophoric element conferring this enhanced target engagement.
| Evidence Dimension | Binding Affinity to Human GPR35 |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | GPR35 agonist 3 (Ki = 1,255 nM) |
| Quantified Difference | 125-fold lower Ki (higher affinity) |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells [1]; Competitive binding assay for GPR35 agonist 3 [2]. |
Why This Matters
Higher binding affinity translates to a lower required concentration for target engagement, reducing potential off-target effects and conserving valuable compound in experimental workflows.
- [1] BindingDB. BDBM50323317 (CHEMBL4175848). Affinity Data: Ki = 10 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50323317&google=BDBM50323317. Accessed April 17, 2026. View Source
- [2] GLPBIO. GPR35 agonist 3. https://www.glpbio.com/gpr35-agonist-3.html. Accessed April 17, 2026. View Source
